molecular formula C17H21N7O2S B2966122 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine CAS No. 1070862-22-4

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine

Cat. No.: B2966122
CAS No.: 1070862-22-4
M. Wt: 387.46
InChI Key: NYYXHZRNRYIBPG-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a sophisticated nitrogen-containing heterocyclic compound designed for medicinal chemistry and drug discovery research. Its core structure incorporates a triazolopyrimidine scaffold, a motif known for its versatility and broad biological activities . This specific molecular architecture is isoelectronic with purine bases, allowing it to function as a purine surrogate and interact with a variety of enzymatic targets, including kinase ATP-binding sites . The strategic incorporation of the phenylmethanesulfonylpiperazine moiety enhances the compound's potential as a protein-protein interaction disruptor, a mechanism of growing importance in modern therapeutic development. The triazolopyrimidine scaffold has demonstrated significant promise in antiviral research, particularly against influenza viruses . Compounds based on this core structure have been developed as potent disruptors of the influenza RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interface, a critical protein-protein interaction for viral replication . Furthermore, analogous triazole-fused heterocycles have exhibited potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, in some cases comparable to first-line antibiotics like ampicillin . This makes the compound a valuable template for investigating novel antimicrobial mechanisms and addressing the challenge of drug-resistant infections. Researchers will find this compound particularly valuable for probing biological mechanisms and developing new therapeutic strategies for viral infections, bacterial diseases, and other conditions where modulating enzymatic activity or protein-protein interactions is therapeutically relevant. Its structural features make it an excellent candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

7-(4-benzylsulfonylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-2-24-17-15(20-21-24)16(18-13-19-17)22-8-10-23(11-9-22)27(25,26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYXHZRNRYIBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents in the presence of a base like triethylamine can yield the desired triazolopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. The reaction conditions such as temperature, solvent, and reaction time are meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Key Findings :

  • Ethyl vs.
  • Bulky Groups (e.g., tert-Butyl in RG7774) : Increase steric hindrance, which may reduce binding affinity to flat binding pockets but improve selectivity .

Piperazine Ring Modifications

The piperazine moiety is a common pharmacophore influencing solubility and target engagement.

Compound Name (Evidence) Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Notes
Target Compound Phenylmethanesulfonyl C₁₇H₂₁N₇O₂S ~387.4 Sulfonyl group enhances metabolic stability
N-(4-Acetylphenyl)-...acetamide () 4-Acetylphenylacetamide C₂₀H₂₄N₈O₂ 408.47 Acetamide side chain may facilitate hydrogen bonding
1-[(5-ethylthiophen-2-yl)sulfonyl]-... () 5-Ethylthiophene-sulfonyl C₂₀H₂₂N₇O₃S₂ 488.58 Thiophene-sulfonyl group could alter electron distribution

Key Findings :

  • Sulfonyl Groups : The phenylmethanesulfonyl group in the target compound confers rigidity and resistance to oxidative metabolism compared to acetyl or thiophene-based substituents .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenylmethane) enhance π-π stacking interactions in hydrophobic binding pockets, whereas alkyl chains (e.g., ethylthiophene) may prioritize solubility .

Key Insights :

  • The target compound’s triazolopyrimidine core and sulfonyl-piperazine group align with NADPH oxidase inhibitors (e.g., VAS2870) but lack the benzoxazole moiety critical for ROS modulation .
  • Substitutions at the 3-position (ethyl) and piperazine (phenylmethanesulfonyl) may favor CB2 receptor binding, as seen in patented derivatives .

Challenges :

  • Isomer differentiation (e.g., notes difficulty distinguishing isomers 7 and 8 via NMR).

Biological Activity

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a triazolopyrimidine moiety and a piperazine group. Its molecular formula is C17H22N6O2SC_{17}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 378.46 g/mol.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves multi-component reactions or modifications of existing triazole frameworks. For instance, one method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate to yield various derivatives with distinct biological properties .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of related triazolopyrimidine compounds. For example, compounds derived from similar structures exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The best-performing derivatives showed IC50 values in the range of 17.83 μM to 19.73 μM, indicating potent antitumor activity when compared to standard treatments like Cisplatin .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Studies have shown that triazolopyrimidines can activate pathways leading to programmed cell death, potentially through the modulation of key signaling proteins involved in cell survival and proliferation .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, some triazolopyrimidine derivatives have been reported to possess antimicrobial properties. They demonstrate efficacy against various bacterial strains and have been explored for their anti-inflammatory effects as well . These activities are attributed to their ability to interfere with bacterial cell wall synthesis and modulate inflammatory cytokine production.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated several triazolopyrimidine derivatives for their cytotoxic effects on MDA-MB-231 and MCF-7 cell lines. The results indicated that structural modifications significantly influenced their activity, with certain substitutions enhancing potency against cancer cells .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of a series of synthesized triazolopyrimidines against Gram-positive and Gram-negative bacteria. The compounds showed varying degrees of inhibition, suggesting potential therapeutic applications in treating infections .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line / PathogenIC50/Activity Level
This compoundAntitumorMDA-MB-23117.83 μM
Related Triazolopyrimidine DerivativeAntitumorHeLa19.73 μM
Various TriazolopyrimidinesAntimicrobialStaphylococcus aureusModerate
Triazolopyrimidine DerivativeAnti-inflammatoryIn vitro assaysSignificant inhibition

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